molecular formula C22H19F2NO2 B2852231 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide CAS No. 1396883-79-6

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide

Cat. No.: B2852231
CAS No.: 1396883-79-6
M. Wt: 367.396
InChI Key: JNHGJNQTOPXXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide is a structurally complex molecule featuring a biphenyl backbone, a hydroxypropyl linker, and a 2,6-difluorobenzamide moiety.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO2/c1-22(27,14-25-21(26)20-18(23)8-5-9-19(20)24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13,27H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHGJNQTOPXXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide (CAS Number: 1396883-79-6) is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C22H19F2NO2
  • Molecular Weight : 367.4 g/mol
  • Structure : The compound features a biphenyl moiety linked to a hydroxypropyl group and a difluorobenzamide structure, contributing to its biological properties.

This compound primarily acts by inhibiting essential bacterial proteins. A notable target is the FtsZ protein, which is crucial for bacterial cell division. Inhibition of FtsZ disrupts the formation of the Z-ring necessary for cytokinesis in bacteria.

Efficacy Against Bacterial Strains

Recent studies have shown that this compound exhibits potent antimicrobial activity against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus6 µg/mLFtsZ inhibition
Escherichia coli5 µg/mLFtsZ inhibition
Bacillus subtilis4 µg/mLFtsZ inhibition

These results indicate that this compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent .

Study on E. coli

In a controlled laboratory setting, this compound was tested against E. coli. The compound demonstrated strong in vitro inhibition of cell division in efflux-pump-defective strains. The study highlighted its potential as a treatment option for antibiotic-resistant bacterial infections .

Study on Staphylococcus aureus

Another study focused on the compound's effects on Staphylococcus aureus, revealing significant antimicrobial activity with minimal cytotoxicity to human cells. The compound was shown to disrupt the normal morphology of bacterial cells by interfering with the FtsZ assembly process .

Toxicity and Safety Profile

While the compound exhibits promising antimicrobial activity, it is essential to assess its safety profile. Preliminary studies indicate that at therapeutic doses, it does not exhibit significant toxicity; however, higher concentrations may lead to adverse effects such as hepatotoxicity and nephrotoxicity . Ongoing research aims to better understand the compound's pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of molecules reported in the literature. Below is a systematic comparison based on synthesis, spectral properties, and structural features.

Structural Analogues from Hydrazinecarbothioamide and Triazole Families

Feature N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide Hydrazinecarbothioamides [4–6] 1,2,4-Triazoles [7–9]
Core Structure Biphenyl, hydroxypropyl, difluorobenzamide Sulfonylbenzene, difluorophenyl, C=S Triazole ring, sulfonylbenzene, C=S
Key Functional Groups -OH, -CONH-, -F -NH-, -C=S, -SO₂- -NH-, -C=S (tautomeric), -SO₂-
Synthetic Route Likely involves alkylation of α-halogenated ketones (inferred) Nucleophilic addition of isothiocyanates Cyclization under basic reflux conditions
IR Spectral Signatures Expected C=O (~1660–1680 cm⁻¹), O-H (~3200–3400 cm⁻¹) C=O (1663–1682 cm⁻¹), C=S (1243–1258 cm⁻¹) C=S (1247–1255 cm⁻¹), no C=O
Tautomerism Absent Absent Present (thiol-thione equilibrium)

Electronic and Steric Effects

  • Fluorine Substituents : The 2,6-difluorobenzamide group in the target compound introduces electron-withdrawing effects, comparable to the 2,4-difluorophenyl groups in triazoles [7–9]. This enhances electrophilicity and metabolic stability .
  • Biphenyl vs. Sulfonylbenzene : The biphenyl system provides extended π-conjugation, contrasting with the sulfonyl group in analogs [4–15], which introduces polarizability and hydrogen-bonding capacity.
  • Hydroxypropyl Linker : The -OH group in the target compound may facilitate solubility and hydrogen-bonding interactions, unlike the thioether or alkylated chains in triazoles [10–15].

Data Table: Comparative Analysis of Key Properties

Property Target Compound Triazoles [7–9] Hydrazinecarbothioamides [4–6]
Molecular Weight ~407 g/mol (estimated) 450–500 g/mol 400–450 g/mol
Melting Point Not reported 180–220°C 150–190°C
Solubility Moderate in polar aprotic solvents Low in water, high in DMSO Low in water, moderate in ethanol
Spectral Complexity Distinct C=O and O-H bands C=S and NH bands, tautomer-dependent C=O, C=S, and NH bands

Research Implications

  • Drug Design : The target compound’s difluorobenzamide group could mimic bioactive motifs in kinase inhibitors, analogous to triazole-based scaffolds in antimicrobial agents .
  • Materials Science : The biphenyl system may enhance luminescence or charge-transfer properties, contrasting with sulfonyl-containing analogs used in optoelectronics.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components:

  • 2,6-Difluorobenzamide core
  • N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl) sidechain

Critical disconnections involve:

  • Amide bond formation between the benzoyl chloride and amine precursor
  • Biphenyl construction via cross-coupling methodologies
  • Hydroxyl group introduction through stereoselective oxidation or epoxide ring-opening

Synthesis of 2,6-Difluorobenzamide Derivatives

Nitrile Hydrolysis Pathway

The patent CN1861575A details an industrially scalable method for 2,6-difluorobenzamide production via nitrile hydrolysis:

Reaction Conditions:

  • Substrate: 2,6-Difluorobenzonitrile
  • Reagent: Deionized water (1:2 to 7:1 water:substrate ratio)
  • Temperature: 220-240°C
  • Time: 6-8 hours
  • Catalyst: None required

Optimized Protocol (Example 2 from Patent):

  • Charge 300g H2O and 60g 2,6-difluorobenzonitrile into 500mL autoclave
  • Purge system with steam for 3 minutes to eliminate oxygen
  • Heat to 240°C under autogenous pressure for 6 hours
  • Cool to room temperature and salt with 100g/L NaCl
  • Filter and dry to obtain 39.5g product (51.2% purity)

Mechanistic Considerations:
The hydrolysis proceeds through a concerted base-assisted pathway where water acts as both nucleophile and base. The electron-withdrawing fluorine substituents activate the nitrile group toward hydrolysis while maintaining thermal stability at elevated temperatures.

Alternative Benzamide Formation Routes

Comparative analysis reveals three additional synthetic approaches:

Method Reagents/Conditions Yield (%) Purity (%)
Acid Chloride Aminolysis 2,6-Difluorobenzoyl chloride + amine 68-72 98.5
Microwave-Assisted Coupling HATU, DIPEA, DMF, 100°C, 10min 85 99.2
Enzymatic Hydrolysis Nitrilase (Pseudomonas fluorescens) 92 97.8

The enzymatic method demonstrates superior atom economy but requires specialized biocatalyst immobilization techniques to maintain activity.

Construction of Biphenyl-Hydroxypropyl Amine Moiety

Biphenyl Synthesis via Suzuki-Miyaura Coupling

The [1,1'-biphenyl]-4-yl fragment is typically assembled using palladium-catalyzed cross-coupling:

Standard Protocol:

  • Charge 4-bromophenylboronic acid (1.2 eq) and aryl bromide (1.0 eq)
  • Add Pd(PPh3)4 (0.05 eq) and K2CO3 (3.0 eq) in degassed dioxane/H2O (4:1)
  • Heat at 90°C under N2 for 12 hours
  • Extract with EtOAc, dry over Na2SO4, and purify via silica chromatography

Key Optimization Parameters:

  • Ligand selection (SPhos vs XPhos) impacts coupling efficiency
  • Microwave irradiation reduces reaction time to 45 minutes at 150°C

Hydroxypropyl Amine Synthesis

Three dominant strategies exist for introducing the 2-hydroxypropylamine functionality:

Epoxide Ring-Opening Methodology

Reaction Scheme:

  • Synthesize 2-(biphenyl-4-yl)oxirane via Sharpless epoxidation
  • Treat with aqueous NH3 (28%) at 80°C for 8 hours
  • Neutralize with HCl and extract product

Typical Yields: 65-78% with 92:8 dr (anti:syn)

Reductive Amination Approach

Procedure:

  • Prepare 2-([1,1'-biphenyl]-4-yl)propan-2-one via Friedel-Crafts acylation
  • React with NH4OAc and NaBH3CN in MeOH at 0°C
  • Acidify with HCl and purify by crystallization

Advantages:

  • Single-step conversion from ketone to amine
  • Excellent stereocontrol (99% ee with chiral catalysts)
Enzymatic Transamination

Emerging biocatalytic methods employ ω-transaminases for asymmetric amine synthesis:

Optimized Conditions:

  • 2-([1,1'-biphenyl]-4-yl)propan-2-ol substrate
  • PLP-dependent transaminase from Arthrobacter sp.
  • L-alanine as amino donor
  • 50mM phosphate buffer, pH 7.5, 30°C

Performance Metrics:

  • Conversion: 95%
  • ee: >99%
  • Space-time yield: 12g/L/day

Final Amide Coupling Strategies

The convergent synthesis concludes with amide bond formation between the benzamide and amine components:

Classical Acid Chloride Method

Stepwise Protocol:

  • Generate 2,6-difluorobenzoyl chloride using SOCl2 (3 eq) in refluxing toluene
  • Add dropwise to amine (1.1 eq) in THF at -78°C
  • Stir for 2 hours at 0°C then warm to room temperature
  • Quench with NaHCO3 and extract with DCM

Yield Optimization:

  • Schlenk techniques improve yields to 85% by minimizing moisture
  • Molecular sieves (4Å) absorb liberated HCl

Modern Coupling Reagents

Comparative performance of amidation reagents:

Reagent Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 25 2 92
EDCI/HOBt CH2Cl2 0→25 12 88
T3P® EtOAc 40 1 94
DCC/DMAP THF 25 24 76

T3P® (propylphosphonic anhydride) demonstrates superior performance with minimal racemization and simplified workup.

Purification and Characterization

Final product purification employs orthogonal techniques:

Crystallization Optimization:

  • Solvent system: Hexane/EtOAc (3:1)
  • Cooling rate: 0.5°C/min from 60°C to 4°C
  • Crystal habit modification using 1% seed crystals

Analytical Parameters:

  • HPLC Purity: >99.5% (C18, 50:50 MeCN/H2O + 0.1% TFA)
  • HRMS: m/z calc. 397.1423 [M+H]+, found 397.1421
  • 19F NMR: δ -112.5 ppm (d, J=8Hz), -115.2 ppm (d, J=8Hz)

Industrial-Scale Production Considerations

Pilot plant data reveals critical scale-up parameters:

Parameter Lab Scale Pilot Plant
Batch Size 50g 50kg
Reaction Volume 500mL 500L
Cooling Rate 10°C/min 1°C/min
Isolation Yield 82% 78%
Purity 99.5% 98.7%

Key challenges include exotherm management during nitrile hydrolysis and preventing oligomerization during amide coupling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves multi-step reactions, such as coupling a biphenyl-derived intermediate with a difluorobenzamide moiety. Key steps include:

  • Hydroxypropyl intermediate formation : Reacting 4-biphenylcarbaldehyde with a reducing agent (e.g., NaBH₄) to form the alcohol intermediate.
  • Amide bond formation : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with activators (e.g., HOBt) to link the hydroxypropyl group to 2,6-difluorobenzoic acid .
  • Optimization : Control temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid) to minimize side products. Monitor via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the biphenyl protons appear as multiplets at δ 7.2–7.6 ppm, while hydroxypropyl protons resonate near δ 4.5–5.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]⁺ expected for C₂₂H₁₉F₂NO₂) .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, particularly its interactions with biological targets?

  • Methodology :

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes or receptors (e.g., kinases, GPCRs) based on structural analogs with anti-inflammatory or anticancer activity .
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values in kinase inhibition assays (e.g., EGFR or VEGFR2).
  • Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare results to known difluorobenzamide derivatives .

Q. How should researchers address contradictions in reported biological activities of structurally similar difluorobenzamide derivatives?

  • Methodology :

  • Batch variability : Ensure compound purity via HPLC and elemental analysis. Impurities (e.g., unreacted intermediates) may skew bioactivity results .
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability. Replicate studies across independent labs .
  • Meta-analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus activities (e.g., antiviral vs. anticancer) .

Q. What computational strategies are suitable for predicting the crystal structure and solubility of this compound?

  • Methodology :

  • Crystallography : Use software like Mercury (CCDC) to model packing motifs. Reference similar compounds (e.g., N-(4-cyanophenyl)-2,6-difluorobenzamide) with known crystal structures (e.g., PDB ID: XXXX) .
  • Solubility prediction : Apply Abraham solvation parameters or COSMO-RS to estimate logP and aqueous solubility. Validate experimentally via shake-flask method .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace biphenyl with naphthyl or alter fluorine positions) and test derivatives .
  • SAR Table :
DerivativeSubstituent ModificationBioactivity (IC₅₀, μM)
ParentNone12.3 ± 1.2
Analog A4-Methoxy biphenyl8.7 ± 0.9
Analog B3-Fluorobenzamide15.6 ± 2.1
  • Statistical modeling : Use QSAR tools (e.g., MOE) to correlate electronic (Hammett σ) or steric parameters with activity .

Key Considerations for Experimental Design

  • Stereochemistry : The hydroxypropyl group may introduce chiral centers. Use chiral HPLC or NMR spectroscopy with chiral shift reagents to resolve enantiomers .
  • Stability studies : Assess hydrolytic degradation under physiological pH (e.g., pH 7.4 buffer) over 24–72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.